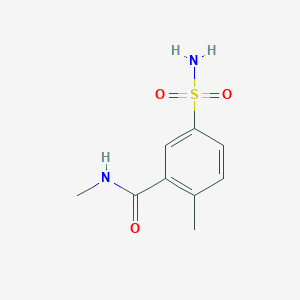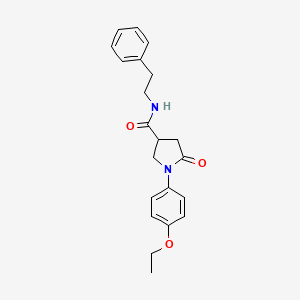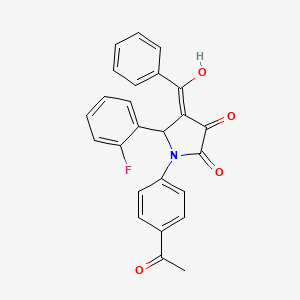
5-(aminosulfonyl)-N,2-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminosulfonyl)-N,2-dimethylbenzamide, also known as ADMA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ADMA is a small molecule inhibitor of the enzyme nitric oxide synthase (NOS), which plays a key role in the regulation of cardiovascular and immune function. In
Mécanisme D'action
5-(aminosulfonyl)-N,2-dimethylbenzamide acts as a competitive inhibitor of NOS, binding to the enzyme's active site and preventing the conversion of L-arginine to nitric oxide. This leads to decreased nitric oxide production, which can have a range of effects on the body, including vasoconstriction and increased oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including decreased nitric oxide production, increased oxidative stress, and vasoconstriction. These effects can contribute to the development of a range of diseases, including cardiovascular disease and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(aminosulfonyl)-N,2-dimethylbenzamide has several advantages for lab experiments, including its small size and well-defined mechanism of action. However, this compound can also be difficult to work with due to its low solubility and tendency to form crystals.
Orientations Futures
There are several potential future directions for 5-(aminosulfonyl)-N,2-dimethylbenzamide research, including the development of more effective this compound inhibitors, the study of this compound in other disease contexts, and the development of new methods for this compound detection and quantification. Additionally, further research is needed to fully understand the role of this compound in disease development and progression, and to identify potential therapeutic targets for this compound-related diseases.
Méthodes De Synthèse
5-(aminosulfonyl)-N,2-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with methylamine, followed by reaction with dimethylamine. Another method involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-methyl-N-(2-aminoethyl)amine, followed by reaction with dimethylamine. The purity and yield of this compound can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
5-(aminosulfonyl)-N,2-dimethylbenzamide has been studied extensively for its potential therapeutic applications in a range of diseases, including cardiovascular disease, diabetes, and cancer. This compound has been shown to inhibit NOS activity, leading to decreased nitric oxide production, which can have a range of effects on the body. Studies have shown that this compound levels are elevated in patients with cardiovascular disease, and that this compound may play a role in the development of atherosclerosis. This compound has also been studied for its potential role in the development of diabetic complications, with some studies suggesting that this compound may contribute to the development of diabetic nephropathy. In addition, this compound has been studied for its potential anti-cancer effects, with some studies suggesting that this compound may inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
N,2-dimethyl-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-3-4-7(15(10,13)14)5-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBJCXHOKNJLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B5326246.png)
![4-chloro-1-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5326253.png)
![ethyl 4-[2-(benzyloxy)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5326283.png)

![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5326305.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5326314.png)
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B5326322.png)
![(2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide](/img/structure/B5326325.png)
![7-[(6-aminopyridin-3-yl)carbonyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5326335.png)

![2-[(2-methoxyethoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5326342.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5326350.png)
![3-(3-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5326359.png)